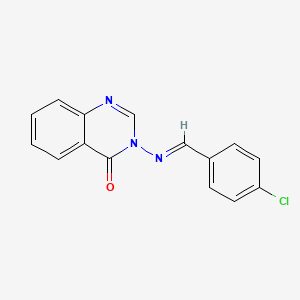
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinazolinone analogs.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity against various biological targets, including enzymes and receptors.
Medicine: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the 4-chlorobenzylidene group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H10ClN3O |
|---|---|
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
3-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9+ |
Clave InChI |
BKRWZSFPJKNAFL-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)

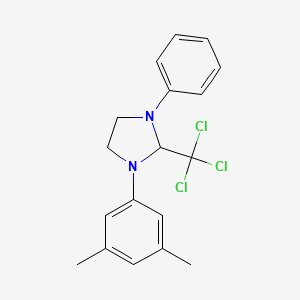
![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)
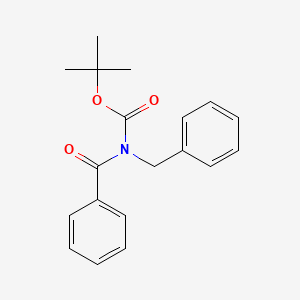
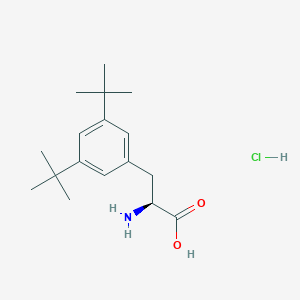
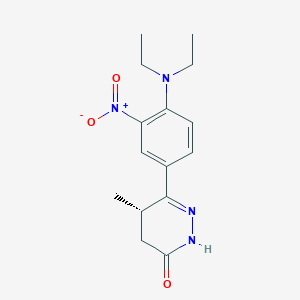
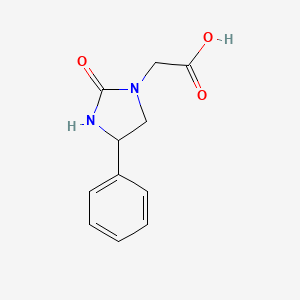
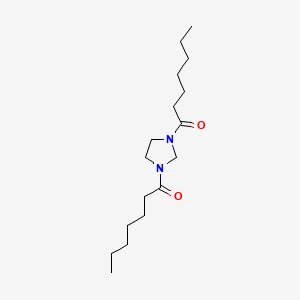
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
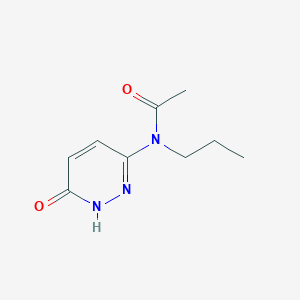
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)

